Cas no 24372-46-1 (5-(Dimethylamino)thiophene-2-carbaldehyde)
5-(Dimethylamino)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(Dimethylamino)thiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde,5-(dimethylamino)-
- 5-(dimethylamino)-2-Thiophenecarboxaldehyde
- 5-Dimethylamino-thiophene-2-carbaldehyde
- 5-dimethylamino-2-thiophenecarboxyaldehyde
- 5-dimethylaminothiophene-2-carboxaldehyde
- BB_SC-3404
- 2-Thiophenecarboxaldehyde, 5-(dimethylamino)-
- 2-Dimethylamino-5-formylthiophene
- SBB010367
- STK500370
- BBL010057
- RP21958
- 5-(dimethylamino)-2-thiophenecarbaldehyde
- ZB014853
- BAS 08980344
- Z2921
- ST5028638
- 5-Dimethylaminothiophene-2-carbaldehyde
- EN300-07591
- BP-10223
- CS-0043945
- MFCD00708772
- 24372-46-1
- AB01103604-03
- Z90122611
- FT-0677355
- A877948
- 5-dimethylamino-thiophene-2-carbaldehyde, AldrichCPR
- AKOS000117007
- C74250
- DS-18664
- BB 0258748
- NCGC00332206-01
- J-516341
- DTXSID60390151
- F1935-0011
- SCHEMBL3053124
- RRQFJMCAGDOEPI-UHFFFAOYSA-N
- ALBB-006949
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- MDL: MFCD00708772
- Inchi: 1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3
- InChI Key: RRQFJMCAGDOEPI-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N(C)C
Computed Properties
- Exact Mass: 155.04000
- Monoisotopic Mass: 155.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 48.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 280.3°C at 760 mmHg
- Flash Point: 123.3±23.2 °C
- Refractive Index: 1.629
- PSA: 48.55000
- LogP: 1.62660
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5-(Dimethylamino)thiophene-2-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: 24/25
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5-(Dimethylamino)thiophene-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Dimethylamino)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MP104-250mg |
5-(Dimethylamino)thiophene-2-carbaldehyde |
24372-46-1 | 98% | 250mg |
375CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MP104-5g |
5-(Dimethylamino)thiophene-2-carbaldehyde |
24372-46-1 | 98% | 5g |
2730CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MP104-1g |
5-(Dimethylamino)thiophene-2-carbaldehyde |
24372-46-1 | 98% | 1g |
948CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MP104-10g |
5-(Dimethylamino)thiophene-2-carbaldehyde |
24372-46-1 | 98% | 10g |
4649CNY | 2021-05-08 | |
| Fluorochem | 041913-1g |
5-Dimethylamino-thiophene-2-carbaldehyde |
24372-46-1 | 95% | 1g |
£108.00 | 2022-03-01 | |
| Fluorochem | 041913-5g |
5-Dimethylamino-thiophene-2-carbaldehyde |
24372-46-1 | 95% | 5g |
£348.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D840458-1g |
5-(Dimethylamino)thiophene-2-carbaldehyde |
24372-46-1 | 98% | 1g |
1,560.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS011356-100MG |
5-dimethylamino-thiophene-2-carbaldehyde |
24372-46-1 | 100mg |
¥952.83 | 2023-11-13 | ||
| Matrix Scientific | 012706-500mg |
5-Dimethylamino-thiophene-2-carbaldehyde |
24372-46-1 | 500mg |
$161.00 | 2023-09-06 | ||
| Matrix Scientific | 012706-1g |
5-Dimethylamino-thiophene-2-carbaldehyde |
24372-46-1 | 1g |
$229.00 | 2023-09-06 |
5-(Dimethylamino)thiophene-2-carbaldehyde Suppliers
5-(Dimethylamino)thiophene-2-carbaldehyde Related Literature
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Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031
Additional information on 5-(Dimethylamino)thiophene-2-carbaldehyde
Introduction to 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS No: 24372-46-1)
5-(Dimethylamino)thiophene-2-carbaldehyde, with the chemical identifier CAS No. 24372-46-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a thiophene core substituted with a dimethylamino group at the 5-position and a formyl group at the 2-position, making it a versatile intermediate in the development of various bioactive molecules.
The structural motif of 5-(Dimethylamino)thiophene-2-carbaldehyde combines the electron-deficient aldehyde functionality with the aromatic stability of the thiophene ring. This combination renders it particularly useful in constructing more complex scaffolds through condensation reactions, such as Schiff base formations, which are prevalent in medicinal chemistry. The presence of the dimethylamino group further enhances its reactivity, enabling nucleophilic additions and cyclizations that are pivotal in drug discovery.
In recent years, 5-(Dimethylamino)thiophene-2-carbaldehyde has garnered attention for its role in synthesizing pharmacologically relevant compounds. For instance, derivatives of this molecule have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The thiophene ring is a common structural element in natural products and drug candidates, known for its ability to modulate biological targets effectively. The aldehyde group provides a handle for further functionalization, allowing chemists to tailor properties such as solubility, binding affinity, and metabolic stability.
One notable application of 5-(Dimethylamino)thiophene-2-carbaldehyde is in the synthesis of small-molecule probes for studying protein-protein interactions. The aldehyde can react with primary amines to form stable amides, which can be used to tag proteins or ligands for biochemical assays. Additionally, its incorporation into peptidomimetics has shown promise in developing novel therapeutic agents that mimic peptide bioactivities while avoiding issues related to peptide degradation or immunogenicity.
The compound's utility extends to materials science as well. Functionalized thiophenes are key components in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. The electron-withdrawing nature of the aldehyde group and the conjugated system of the thiophene ring contribute to enhanced charge transport properties, making derivatives of 5-(Dimethylamino)thiophene-2-carbaldehyde valuable precursors for advanced materials.
Recent advances in synthetic methodologies have further expanded the applications of 5-(Dimethylamino)thiophene-2-carbaldehyde. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient introductions of aryl or heteroaryl groups at various positions of the thiophene ring. These transformations have led to a diverse library of derivatives that exhibit enhanced biological activities and improved pharmacokinetic profiles.
The pharmaceutical industry has also leveraged 5-(Dimethylamino)thiophene-2-carbaldehyde in the development of kinase inhibitors. Thiophene-based scaffolds are known to interact effectively with ATP-binding pockets in kinases, which are critical targets for treating cancers and inflammatory diseases. By modifying the substituents on the thiophene ring and incorporating additional functional groups like hydroxyl or carboxyl moieties derived from the aldehyde functionality, researchers have identified potent inhibitors with favorable drug-like properties.
In conclusion, 5-(Dimethylamino)thiophene-2-carbaldehyde (CAS No: 24372-46-1) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and materials science. Its unique structural features make it an invaluable building block for designing novel bioactive molecules and advanced materials. As research continues to uncover new synthetic strategies and biological functions, the significance of this compound is expected to grow further, solidifying its position as a cornerstone in modern chemical innovation.
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